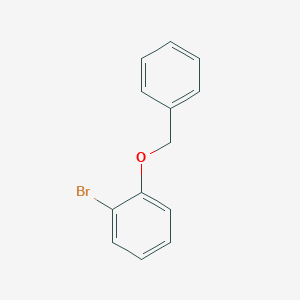

1-(Benzyloxy)-2-bromobenzene

Description

Properties

IUPAC Name |

1-bromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHAHMHUMMWFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340128 | |

| Record name | 1-(Benzyloxy)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-75-4 | |

| Record name | 1-Benzyloxy-2-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)-2-bromobenzene from 2-bromophenol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document outlines the reaction mechanism, detailed experimental protocols, and characterization data to facilitate the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. The presence of the bromo substituent allows for further functionalization through various cross-coupling reactions, while the benzyl ether serves as a stable protecting group for the phenolic hydroxyl group, which can be selectively removed under specific conditions. The synthesis from readily available 2-bromophenol and benzyl bromide via the Williamson ether synthesis offers a straightforward and efficient route to this important intermediate.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-bromophenol proceeds via a Williamson ether synthesis, which is a classic S\textsubscript{N}2 reaction. The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the benzyl halide, displacing the halide to form the desired ether.

Overall Reaction:

Caption: Overall reaction for the synthesis of this compound.

The mechanism involves two key steps:

-

Deprotonation: A base, typically a carbonate or hydride, removes the acidic proton from the hydroxyl group of 2-bromophenol to generate the 2-bromophenoxide ion.

-

Nucleophilic Attack: The newly formed, highly nucleophilic phenoxide ion attacks the benzylic carbon of benzyl bromide in an S\textsubscript{N}2 fashion, leading to the displacement of the bromide ion and the formation of the ether linkage.

Caption: Williamson ether synthesis mechanism.

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below, utilizing different solvent systems. The choice of solvent can influence reaction time and work-up procedures.

Protocol 1: Synthesis in Dimethylformamide (DMF)

This protocol is widely applicable and generally provides good yields.

Materials:

-

2-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromophenol (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per mmol of phenol) in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents).

-

To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 3-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis in Acetone

Acetone is a less polar and more volatile solvent, which can simplify the work-up procedure.

Materials:

-

2-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-bromophenol (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Add benzyl bromide (1.1 equivalents) to the stirred suspension.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the pure product.

Data Presentation

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

| Reactant/Product | Molar Mass ( g/mol ) | Equivalents (typical) | Role | Expected Yield |

| 2-Bromophenol | 173.01 | 1.0 | Starting Material | - |

| Benzyl Bromide | 171.04 | 1.1 - 1.2 | Electrophile | - |

| Potassium Carbonate | 138.21 | 2.0 - 3.0 | Base | - |

| This compound | 263.13 | - | Product | 85-95% |

Characterization Data

Accurate characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the expected spectroscopic data.

1H NMR (CDCl3, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.58 | d, J = 7.9 Hz | 1H | Ar-H |

| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| 7.25 | t, J = 7.7 Hz | 1H | Ar-H |

| 6.90 | d, J = 8.3 Hz | 1H | Ar-H |

| 6.85 | t, J = 7.5 Hz | 1H | Ar-H |

| 5.18 | s | 2H | -OCH₂- |

13C NMR (CDCl3, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 155.4 | C-O |

| 136.8 | Ar-C (benzyl, ipso) |

| 133.5 | Ar-CH |

| 128.7 | Ar-CH (benzyl) |

| 128.2 | Ar-CH (benzyl) |

| 127.5 | Ar-CH (benzyl) |

| 128.1 | Ar-CH |

| 122.1 | Ar-CH |

| 114.0 | Ar-CH |

| 113.1 | C-Br |

| 71.4 | -OCH₂- |

Infrared (IR) Spectroscopy (KBr pellet or neat):

| Wavenumber (cm-1) | Assignment |

| 3060-3030 | C-H stretch (aromatic) |

| 2930-2870 | C-H stretch (aliphatic) |

| 1585, 1485, 1450 | C=C stretch (aromatic ring) |

| 1240 | C-O-C stretch (asymmetric) |

| 1020 | C-O-C stretch (symmetric) |

| 750 | C-H bend (ortho-disubstituted) |

| 695 | C-H bend (monosubstituted) |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the key reaction steps.

Conclusion

The synthesis of this compound from 2-bromophenol via the Williamson ether synthesis is a reliable and high-yielding transformation. By following the detailed protocols and characterization data provided in this guide, researchers, scientists, and drug development professionals can confidently prepare this versatile intermediate for their synthetic needs. Careful monitoring of the reaction and proper purification techniques are key to obtaining a high-purity product.

physical and chemical properties of 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-bromobenzene is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyl ether and a bromo substituent on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting point and solubility are not widely reported. In such cases, properties of analogous compounds are provided for reference.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BrO | [1][2] |

| Molecular Weight | 263.13 g/mol | [1][2] |

| CAS Number | 31575-75-4 | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) | |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | Insoluble in water. Soluble in common organic solvents like diethyl ether, ethanol, chloroform, and benzene. |

Chemical Properties

| Property | Description | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 2-Bromophenyl benzyl ether | [3] |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from moisture and strong oxidizing agents. | [4] |

| Reactivity | The presence of the bromo substituent allows for various cross-coupling reactions. The benzyl ether linkage can be cleaved under specific conditions. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups. | [4][5] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then attacks benzyl chloride (or benzyl bromide) to form the desired ether.[6][7]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Bromophenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and the chosen solvent (acetone or DMF).

-

Addition of Base: Add potassium carbonate (1.5 - 2.0 eq) or sodium hydroxide (1.2 eq) to the flask. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using acetone, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Potential Applications

This compound is a versatile building block in organic synthesis. The presence of the bromine atom makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected at a later stage of a synthetic sequence. These features make this compound a useful precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-(Benzyloxy)-2-bromobenzene: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-2-bromobenzene, a versatile building block with significant potential in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, a robust synthesis protocol, and its applications as a key intermediate in the synthesis of bioactive molecules.

Core Compound Specifications

CAS Number: 31575-75-4 Molecular Formula: C₁₃H₁₁BrO Molecular Weight: 263.13 g/mol

| Property | Value |

| CAS Number | 31575-75-4 |

| Molecular Formula | C₁₃H₁₁BrO |

| Molecular Weight | 263.13 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Boiling Point | Not definitively reported |

| Melting Point | Not definitively reported |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide with the phenoxide generated from 2-bromophenol.[1][2][3][4][5]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-bromophenol (1.0 equivalent) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid base, filter the mixture to remove the inorganic salts.

-

Extraction: If DMF was used as the solvent, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. If acetone was used, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Applications in Drug Development and Organic Synthesis

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. The presence of both a benzyloxy group and a bromine atom on the aromatic ring allows for a range of chemical transformations.

The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps.[6] More significantly, the bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the construction of complex molecular architectures from simpler precursors.[6]

Cross-Coupling Reactions

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6][7] These reactions are fundamental in the synthesis of a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9][10]

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This strategy is frequently employed in the synthesis of biaryl structures, which are common motifs in many drug molecules.[11][12]

References

- 1. byjus.com [byjus.com]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 9. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(benzyloxy)-2-bromobenzene. This document details the predicted spectral data, outlines a standard experimental protocol for acquiring such spectra, and presents a logical workflow for the synthesis and characterization of this compound.

Introduction

This compound is an aromatic ether that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecular architectures. The benzyloxy group can act as a protecting group for a phenol, while the bromine atom provides a reactive handle for various cross-coupling reactions. Accurate structural elucidation through NMR spectroscopy is paramount to ensure the identity and purity of this key building block.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally derived NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms that provide reliable estimations for the spectral features of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 7.59 | Doublet of Doublets | 1H |

| H-3 | 7.20 | Doublet of Doublets | 1H |

| H-4 | 6.90 | Triplet of Doublets | 1H |

| H-5 | 7.15 | Triplet of Doublets | 1H |

| Benzyl CH₂ | 5.18 | Singlet | 2H |

| Phenyl H (ortho) | 7.45 | Multiplet | 2H |

| Phenyl H (meta) | 7.38 | Multiplet | 2H |

| Phenyl H (para) | 7.32 | Multiplet | 1H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 155.5 |

| C-2 | 113.8 |

| C-3 | 128.8 |

| C-4 | 122.5 |

| C-5 | 128.0 |

| C-6 | 133.0 |

| Benzyl CH₂ | 71.5 |

| Phenyl C (ipso) | 136.5 |

| Phenyl C (ortho) | 128.6 |

| Phenyl C (meta) | 128.2 |

| Phenyl C (para) | 127.5 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocol

The following section outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H NMR.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for good spectral dispersion.

-

Tuning and Matching: Tune and match the NMR probe for both the ¹H and ¹³C frequencies.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and line shape.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2 seconds is recommended.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

-

Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 2 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the resulting spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the CDCl₃ multiplet at 77.16 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its synthesis and characterization.

mass spectrometry analysis of 1-(Benzyloxy)-2-bromobenzene

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and potentially in drug development. This document outlines a standard experimental protocol, discusses expected fragmentation patterns under electron ionization, and presents data in a clear, tabular format.

Introduction

This compound is an aromatic ether containing a bromine substituent. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in complex mixtures, such as reaction monitoring or metabolite identification. Electron ionization mass spectrometry (EI-MS) is a common technique for the analysis of such volatile and semi-volatile organic compounds. This guide will focus on the expected outcomes of a gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for the analysis of this compound involves GC-MS, which separates the analyte from a mixture before its introduction into the mass spectrometer.[1][2][3][4]

Instrumentation:

-

Gas Chromatograph: A typical GC system equipped with a split/splitless injector and a capillary column is used.

-

Column: A non-polar or medium-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating aromatic compounds. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex samples and pre-concentrate the analyte.[2][3]

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 5 minutes.[5] |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Energy | 70 eV[6] |

| Mass Range Scanned | m/z 40-400 |

| Solvent Delay | 3 minutes (to prevent filament damage from the solvent) |

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the fragmentation patterns of similar aryl benzyl ethers and halogenated aromatic compounds.[7][8][9] The molecular ion peak is expected at m/z 262 and 264, corresponding to the two major isotopes of bromine (79Br and 81Br) in an approximate 1:1 ratio.

Expected Fragmentation Pattern:

The primary fragmentation pathway for aryl benzyl ethers involves the cleavage of the benzylic C-O bond.[10] This leads to the formation of a stable benzyl cation, which often rearranges to the even more stable tropylium ion.

-

Molecular Ion (M+•): The molecular ion will appear as a doublet at m/z 262/264.

-

Base Peak (m/z 91): The most abundant ion is expected to be the benzyl/tropylium cation ([C7H7]+) at m/z 91. This is a characteristic fragment for compounds containing a benzyl group.

-

Other Significant Fragments:

-

[M - C7H7]+: Loss of the benzyl group will result in the bromophenoxy cation at m/z 171/173.

-

[M - Br]+: Loss of the bromine atom will lead to an ion at m/z 183.

-

[C6H5]+: The phenyl cation at m/z 77 is also a common fragment in the mass spectra of aromatic compounds.[11]

-

The proposed fragmentation pathway is illustrated below:

Quantitative Data Summary

The following table summarizes the expected prominent ions and their relative abundances in the electron ionization mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Expected Relative Abundance (%) |

| 264 | [C13H1181BrO]+• (Molecular Ion) | ~30 |

| 262 | [C13H1179BrO]+• (Molecular Ion) | ~30 |

| 183 | [C13H11O]+ | ~20 |

| 173 | [C6H481BrO]+ | ~15 |

| 171 | [C6H479BrO]+ | ~15 |

| 91 | [C7H7]+ (Benzyl/Tropylium) | 100 (Base Peak) |

| 77 | [C6H5]+ (Phenyl) | ~40 |

Conclusion

The mass spectrometry analysis of this compound, particularly using GC-MS with electron ionization, is a robust method for its identification. The fragmentation pattern is expected to be dominated by the formation of the stable benzyl/tropylium cation at m/z 91. The presence of the characteristic isotopic pattern of bromine in the molecular ion and other bromine-containing fragments provides high confidence in the structural elucidation. The experimental protocol and data presented in this guide serve as a valuable resource for researchers working with this and structurally related compounds.

References

- 1. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

Infrared Spectroscopy of 1-(Benzyloxy)-2-bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 1-(Benzyloxy)-2-bromobenzene. It offers a detailed experimental protocol for obtaining the IR spectrum, a comprehensive table of expected vibrational frequencies and their assignments, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and analysis of aromatic ethers and related compounds in the field of drug development and materials science.

Introduction to the Infrared Spectroscopy of Aromatic Ethers

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1] When applied to aromatic ethers like this compound, IR spectroscopy provides a unique "molecular fingerprint" based on the vibrational frequencies of its chemical bonds.

The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to several key structural features:

-

C-O-C (Ether) Linkage: A strong, characteristic stretching vibration is anticipated in the region of 1300-1000 cm⁻¹. Phenyl alkyl ethers typically show two strong C-O stretching bands.[2][3]

-

Aromatic Rings: The presence of two benzene rings (one from the benzyl group and one from the bromobenzene moiety) will give rise to several distinct absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[4][5]

-

C-Br Bond: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum.

-

Substitution Pattern: The ortho-disubstitution on the bromobenzene ring will influence the C-H out-of-plane bending vibrations, providing further structural information.

Predicted Infrared Absorption Data

The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are based on the analysis of characteristic group frequencies for ethers, aromatic compounds, and halogenated hydrocarbons.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium to Weak | Aliphatic C-H Stretch (from -CH₂-) |

| 1600-1585 | Medium to Strong | Aromatic C=C In-Ring Stretch |

| 1500-1400 | Medium to Strong | Aromatic C=C In-Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1050 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~750 | Strong | C-H Out-of-Plane Bending (Ortho-disubstituted benzene) |

| Below 700 | Medium to Strong | C-Br Stretch |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of this compound, a suitable sample preparation technique must be employed. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a standard and effective approach.[6][7]

Materials and Equipment

-

This compound sample

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

Procedure: KBr Pellet Method

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for several hours to remove any absorbed moisture, which can interfere with the IR spectrum.[8]

-

Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of the this compound sample into a fine powder.[7]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[7] Grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.[6]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8][9]

-

Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample holder or a pure KBr pellet to account for any atmospheric or instrumental interferences.[6]

-

Sample Analysis: Carefully place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the process of obtaining and analyzing the infrared spectrum of this compound using the KBr pellet method.

Caption: Experimental workflow for IR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the infrared spectroscopy of this compound. The predicted spectral data, in conjunction with the detailed experimental protocol, offers a robust framework for the characterization of this compound. For drug development professionals and researchers, accurate and reproducible IR analysis is a critical step in confirming the identity and purity of synthesized molecules, and this guide serves as a practical resource to achieve that goal.

References

- 1. amherst.edu [amherst.edu]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. azom.com [azom.com]

- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

Commercial Availability and Synthetic Utility of 1-(Benzyloxy)-2-bromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-2-bromobenzene is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two distinct functional handles: a versatile aryl bromide and a stable benzyl ether protecting group. The aryl bromide moiety readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity, available quantities, and pricing can vary between vendors. Researchers are advised to consult the suppliers' websites for the most current information.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | Varies | ≥97% | 1g, 5g | 115.50 - 389.50[1] |

| Fisher Scientific | Varies | Varies | Varies | Varies[1] |

| TCI America | Varies | Varies | Varies | Varies[1] |

| BLD Pharm | BD137485 | 98% | 1g, 5g, 25g | Varies |

| Manchester Organics | 42537 | >97% | 1g, 5g | Varies[2] |

| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | Varies | Reagent Grade | Bulk | Varies[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 31575-75-4[3] |

| Molecular Formula | C₁₃H₁₁BrO[3] |

| Molecular Weight | 263.13 g/mol [3] |

| Appearance | Off-white to light yellow solid or oil |

| Boiling Point | 100 °C @ 0.06 Torr[3] |

| Density | 1.4 ± 0.1 g/cm³[3] |

| Flash Point | >230 °F[3] |

| Refractive Index | 1.600[3] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the Williamson ether synthesis from 2-bromophenol and benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-bromophenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and a suitable solvent such as acetone or DMF.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of diverse molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

Materials:

-

This compound

-

Arylboronic acid or ester (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid or ester, the palladium catalyst, and the base.

-

Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.

Materials:

-

This compound

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2 - 2.0 eq relative to Pd)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or glovebox

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

-

Add this compound (1.0 eq) and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a plug of silica gel or Celite®, eluting with the same solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to afford the desired arylamine.

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its dual functionality allows for sequential and orthogonal chemical modifications, making it an invaluable tool for the construction of complex organic molecules. The experimental protocols provided herein for its synthesis and application in key cross-coupling reactions serve as a practical guide for researchers in drug discovery and materials science. The continued exploration of the reactivity of this and related building blocks will undoubtedly lead to the development of novel and efficient synthetic methodologies.

References

key reactions involving 1-(Benzyloxy)-2-bromobenzene

An In-depth Technical Guide to the Core Reactions of 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, a versatile building block in organic synthesis. Its unique structure, featuring a benzyloxy protecting group and a reactive bromine atom on the aromatic ring, allows for a variety of transformations crucial in the synthesis of complex molecules, including pharmaceuticals and materials. This document details the primary reaction types, provides experimental protocols for key transformations, and presents quantitative data to inform synthetic strategy and optimization.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations that form carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for several of these powerful methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. It is a widely used method for the formation of biaryl structures. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reagents: this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), triphenylphosphine (PPh₃, 0.08 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Solvent: A mixture of toluene and water (e.g., 4:1).

-

Procedure: To a round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent mixture is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Water | 80-100 | Good to excellent |

| ortho-Bromoanilines (analogous) | Benzylboronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 90 | Variable |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds.[3][4] In the context of this compound, it is particularly useful for the synthesis of diaryl ethers.

Experimental Protocol: Ullmann-type Diaryl Ether Synthesis

-

Reagents: this compound (1.0 equiv), a phenol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), a ligand such as N,N-dimethylglycine (0.2 equiv), and a base like cesium carbonate (Cs₂CO₃, 2.0 equiv).[5]

-

Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Procedure: In a reaction vessel, combine this compound, the phenol, CuI, the ligand, and Cs₂CO₃. Add the solvent and heat the mixture under an inert atmosphere to 90-120 °C.[5][6] The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic phase is dried, concentrated, and purified by chromatography.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenol | CuI | N,N-Dimethylglycine | Cs₂CO₃ | DMF | 90 | Good to excellent[5] |

| Aryl Halides (general) | Phenols | Cu-NPs | None | Cs₂CO₃ | DMF | 120 | 65-92[6] |

Formation of Organometallic Reagents

The bromine atom in this compound can be readily converted into an organometallic species, which can then be used in a variety of subsequent reactions to form new carbon-carbon bonds.

Grignard Reaction

Treatment of this compound with magnesium metal in an ethereal solvent generates the corresponding Grignard reagent, 2-(benzyloxy)phenylmagnesium bromide. This powerful nucleophile can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.[7][8]

Experimental Protocol: Formation and Reaction of 2-(Benzyloxy)phenylmagnesium Bromide

-

Materials: this compound (1.0 equiv), magnesium turnings (1.2 equiv), and anhydrous diethyl ether or tetrahydrofuran (THF).

-

Procedure for Grignard Reagent Formation: All glassware must be rigorously dried to exclude moisture.[9] Magnesium turnings are placed in a flask under an inert atmosphere. A small amount of a solution of this compound in the anhydrous ether is added. The reaction may need initiation by gentle warming or the addition of a small crystal of iodine.[9] Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux.[9]

-

Reaction with an Electrophile (e.g., CO₂): The freshly prepared Grignard reagent is cooled and then added to an excess of the electrophile. For example, pouring the Grignard solution over crushed dry ice (solid CO₂) followed by an acidic workup will yield 2-(benzyloxy)benzoic acid.

| Electrophile | Product after Workup |

| CO₂ | 2-(Benzyloxy)benzoic acid |

| Aldehyde (RCHO) | Secondary alcohol |

| Ketone (R₂CO) | Tertiary alcohol |

Intramolecular Cyclization: Synthesis of Dibenzofurans

This compound is a key precursor for the synthesis of dibenzofurans, a class of heterocyclic compounds with important biological and material properties.[10][11] The synthesis typically involves an intramolecular C-H activation or a related cyclization strategy.

A common route involves the palladium-catalyzed intramolecular C-H arylation of a diaryl ether, which can be formed from this compound. However, a more direct approach can be envisioned where the benzylic group is modified to participate in the cyclization. A related strategy involves the intramolecular cyclization of o-iododiaryl ethers, which can be synthesized from precursors like this compound.[12]

Experimental Protocol: Palladium-Catalyzed Synthesis of Dibenzofurans (from a Diaryl Ether Precursor)

-

Reagents: A 2-aryloxy-bromobenzene derivative (formed from this compound), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a base.

-

Solvent: A high-boiling solvent such as pivalic acid or DMA.

-

Procedure: The diaryl ether precursor is dissolved in the solvent with the palladium catalyst and base. The mixture is heated under an inert atmosphere to effect the intramolecular C-C bond formation. The reaction is monitored for completion, and upon cooling, the product is isolated and purified.

Visualizations

Caption: Simplified workflow for the Suzuki-Miyaura coupling of this compound.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 12. Dibenzofuran synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 1-(Benzyloxy)-2-bromobenzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become indispensable in the synthesis of biaryls, a structural motif frequently found in pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 1-(benzyloxy)-2-bromobenzene with a variety of arylboronic acids. The resulting 2-(benzyloxy)biaryl products are valuable intermediates in the synthesis of more complex molecules, including ligands, biologically active compounds, and functional materials. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a subsequent step to reveal a versatile hydroxyl functionality.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid.

-

Reductive Elimination: The two organic ligands on the palladium complex (the benzyloxyphenyl group and the aryl group from the boronic acid) couple and are eliminated as the 2-(benzyloxy)biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids, demonstrating the versatility of this transformation. The reaction conditions have been optimized to provide good to excellent yields for a range of electronically and sterically diverse coupling partners.

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 2-(Benzyloxy)biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | 2-(Benzyloxy)-4'-methoxybiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 92 |

| 3 | 4-Tolylboronic acid | 2-(Benzyloxy)-4'-methylbiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 12 | 96 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-(Benzyloxy)-4'-(trifluoromethyl)biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 16 | 85 |

| 5 | 3,5-Dimethylphenylboronic acid | 2-(Benzyloxy)-3',5'-dimethylbiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 14 | 91 |

| 6 | 1-Naphthylboronic acid | 1-(2-(Benzyloxy)phenyl)naphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 110 | 18 | 88 |

Note: The yields reported are isolated yields after purification and are based on typical results for analogous Suzuki coupling reactions of ortho-substituted aryl bromides. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

The following is a detailed protocol for the Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Toluene (5 mL, anhydrous and degassed)

-

Water (0.5 mL, degassed)

-

Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

-

Reaction Execution: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(benzyloxy)biaryl product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes & Protocols: Sonogashira Coupling with 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base, is a cornerstone of modern organic synthesis.[1][4] It is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][5]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-(benzyloxy)-2-bromobenzene with terminal alkynes. The presence of the ortho-benzyloxy group can influence the reactivity of the aryl bromide through steric and electronic effects, necessitating careful optimization of reaction conditions.[6] We present recommended starting conditions, detailed experimental protocols, and key optimization strategies.

Reaction Principle: The Catalytic Cycles

The Sonogashira coupling typically proceeds through two interconnected catalytic cycles involving palladium and copper.[2][3]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Reductive elimination from this complex yields the final arylethynyl product and regenerates the Pd(0) catalyst.[7]

-

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.[2]

In copper-free variants, the base is believed to facilitate the formation of a palladium-acetylide complex directly, bypassing the copper cycle.[5][8]

Data Presentation: Recommended Starting Conditions

For a sterically hindered substrate like this compound, the choice of catalyst, ligand, base, and solvent is critical. The following tables summarize typical conditions that serve as an excellent starting point for optimization.

Table 1: Palladium Catalysts and Ligands

| Catalyst System | Catalyst Loading (mol%) | Ligand | Notes |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | 1 - 5 | PPh₃ (in catalyst) | Standard, commercially available, and widely used.[4][9] |

| Pd(PPh₃)₄ / CuI | 1 - 5 | PPh₃ (in catalyst) | Air-sensitive but effective; generates Pd(0) directly.[10] |

| Pd(OAc)₂ / Ligand | 1 - 3 | P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich phosphine ligands can improve rates for aryl bromides.[1] |

| [DTBNpP]Pd(crotyl)Cl | 3 - 5 | DTBNpP (in precatalyst) | Air-stable precatalyst for room-temperature, copper-free reactions.[10] |

| PdCl₂(dppf) / CuI | 3 - 5 | dppf (in catalyst) | Effective for challenging substrates.[11] |

Table 2: Bases and Solvents

| Base | Equivalents | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Triethylamine (Et₃N) | 2 - 5 | Toluene or THF | 60 - 100 | Standard conditions; Et₃N can serve as both base and solvent.[9] |

| Diisopropylamine (HNiPr₂) | 2 - 3 | DMF | 25 - 80 | Often used in combination with DMF.[12] |

| K₂CO₃ or Cs₂CO₃ | 2 - 3 | DMF or Dioxane | 80 - 120 | Inorganic bases are common in copper-free systems. |

| TMP (2,2,6,6-Tetramethylpiperidine) | 2 | DMSO | 25 (Room Temp) | Used with specific precatalysts for mild, copper-free reactions.[10] |

Experimental Protocols

The following protocols are generalized starting points. Reaction monitoring by TLC or GC-MS is recommended to determine completion.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is adapted from standard procedures using common palladium catalysts.[2][9]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous Toluene or THF (10 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (21 mg) and CuI (9.5 mg).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL), this compound (263 mg), the terminal alkyne (e.g., phenylacetylene, 122 mg, 1.2 equiv), and triethylamine (0.42 mL).

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with diethyl ether or ethyl acetate and filter through a short pad of Celite® to remove catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates sensitive to copper or when copper contamination is a concern, adapted from modern methods.[10][13]

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(OAc)₂ (0.03 mmol, 3 mol%)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.06 mmol, 6 mol%) or another suitable ligand

-

K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Anhydrous DMF (10 mL)

Procedure:

-

Reaction Setup: In a dry reaction vial, combine this compound (263 mg), Pd(OAc)₂ (6.7 mg), DABCO (6.7 mg), and K₂CO₃ (276 mg).

-

Inert Atmosphere: Seal the vial and purge with an inert gas.

-

Reagent Addition: Add anhydrous DMF (10 mL) and the terminal alkyne (1.2 mmol) via syringe.

-

Reaction Execution: Heat the mixture to 100-120 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualization of Experimental Workflow

Troubleshooting and Optimization

-

Low or No Reactivity: The ortho-benzyloxy group may sterically hinder the oxidative addition step. Consider using a more reactive catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Increasing the reaction temperature may also be beneficial. Aryl bromides are less reactive than aryl iodides; if synthesis allows, using the corresponding 1-(benzyloxy)-2-iodobenzene would significantly accelerate the reaction.[3]

-

Homocoupling of Alkyne (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed systems. To minimize it, ensure a thoroughly deoxygenated reaction environment. Alternatively, switch to a copper-free protocol.

-

Debenzylation or Other Side Reactions: If the benzyloxy group is cleaved, milder reaction conditions are necessary. Attempting a room-temperature, copper-free protocol with a highly active precatalyst may be advantageous.[10]

-

Poor Yields: Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. A different choice of base or solvent may be required; a screen of the conditions listed in Table 2 is recommended.

Safety Precautions

-

Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Copper(I) iodide is light-sensitive and an irritant.

-

Amine bases such as triethylamine are corrosive and have strong odors. Handle with care.

-

Reactions under pressure or inert gas should be conducted behind a safety shield.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. nobelprize.org [nobelprize.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kbfi.ee [kbfi.ee]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Formation of (2-(Benzyloxy)phenyl)magnesium bromide from 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds, which is fundamental in the construction of complex molecular architectures prevalent in pharmaceuticals and other functional materials. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent, (2-(benzyloxy)phenyl)magnesium bromide, from the precursor 1-(benzyloxy)-2-bromobenzene. The presence of the benzyloxy group ortho to the site of Grignard formation requires careful control of reaction conditions to ensure high yields and minimize side reactions. This organometallic reagent is a valuable intermediate for introducing the 2-(benzyloxy)phenyl moiety into a variety of molecules, finding applications in the synthesis of complex natural products, pharmaceutical intermediates, and novel materials.

Key Concepts and Considerations

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The success of this reaction is highly dependent on several critical factors:

-

Anhydrous Conditions: Grignard reagents are potent bases and will react readily with protic solvents, including traces of water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is crucial and can be achieved by methods such as mechanical stirring, crushing, or the use of chemical initiators like iodine or 1,2-dibromoethane.

-

Initiation: The reaction can sometimes be slow to start. Initiation is indicated by the disappearance of the initiator's color (if used), a gentle reflux of the solvent, and the appearance of a cloudy or brownish solution.

-

Side Reactions: The primary side reaction of concern is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biphenyl derivative. This can be minimized by the slow addition of the aryl bromide to the magnesium suspension, thereby maintaining a low concentration of the starting material in the reaction mixture.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the formation of (2-(benzyloxy)phenyl)magnesium bromide based on analogous preparations of substituted aryl Grignard reagents. Actual yields may vary depending on the purity of reagents, efficiency of magnesium activation, and adherence to anhydrous conditions.

| Parameter | Value | Notes |

| Starting Material | This compound | - |

| Magnesium | 1.2 - 1.5 equivalents | Turnings, activated |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Freshly distilled or from a sealed bottle |

| Initiator | 1-2 crystals of Iodine or a few drops of 1,2-dibromoethane | Aids in initiating the reaction |

| Reaction Temperature | Room temperature to gentle reflux (~66°C in THF) | The reaction is exothermic and may initiate at room temperature, followed by reflux to ensure completion. |

| Reaction Time | 1 - 3 hours | Monitored by the consumption of magnesium. |

| Typical Yield | 85 - 95% | Based on subsequent reactions with an electrophile. |

Experimental Protocol

This protocol details the step-by-step procedure for the formation of (2-(benzyloxy)phenyl)magnesium bromide.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

-

Apparatus Setup:

-

Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a dropping funnel.

-

Thoroughly flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

-

-

Magnesium Activation:

-

To the cooled flask, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

-

-

Preparation of Aryl Bromide Solution:

-

In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Transfer this solution to the dropping funnel.

-

-

Initiation of the Grignard Reaction:

-

Add a small portion (approximately 10%) of the this compound solution from the dropping funnel to the magnesium suspension.

-